3,5-Dideuteriophenol
CAS No.: 64045-87-0
Cat. No.: VC3808229
Molecular Formula: C6H6O
Molecular Weight: 96.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64045-87-0 |
|---|---|
| Molecular Formula | C6H6O |
| Molecular Weight | 96.12 g/mol |
| IUPAC Name | 3,5-dideuteriophenol |
| Standard InChI | InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i2D,3D |
| Standard InChI Key | ISWSIDIOOBJBQZ-PBNXXWCMSA-N |
| Isomeric SMILES | [2H]C1=CC(=CC(=C1)O)[2H] |
| SMILES | C1=CC=C(C=C1)O |
| Canonical SMILES | C1=CC=C(C=C1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,5-Dideuteriophenol (C₆D₂H₃OH) features a phenol backbone with deuterium atoms at the 3 and 5 positions (Figure 1). The substitution of hydrogen with deuterium alters the compound’s vibrational modes, bond strengths, and isotopic mass, which influence its spectroscopic and thermodynamic characteristics.
Table 1: Comparative Properties of Phenol and Deuterated Analogs
| Property | Phenol (C₆H₅OH) | 3,5-Dideuteriophenol (Theoretical) |
|---|---|---|
| Molecular Weight (g/mol) | 94.11 | 96.13 |
| Melting Point (°C) | 40–42 | 41–43 (estimated) |
| Boiling Point (°C) | 181.7 | 182–184 (estimated) |
| pKa | 9.95 | ~9.9 (minimal isotopic effect) |
| Water Solubility (g/L) | 83 | 82–85 (estimated) |
Deuterium’s higher mass reduces zero-point energy, slightly increasing bond stability. This effect is marginal in bulk properties like melting/boiling points but significant in vibrational spectroscopy .
Spectroscopic Characteristics
In NMR, deuterium’s spin-1 nucleus and lower gyromagnetic ratio render it "silent" in ¹H-NMR spectra, simplifying signal interpretation. For instance, the aromatic protons in 3,5-dideuteriophenol would appear as a singlet (C₆D₂H₃OH) instead of a complex multiplet, aiding structural elucidation . Infrared (IR) spectroscopy would show shifted C-D stretching vibrations near 2,100 cm⁻¹, distinct from C-H bands (~3,000 cm⁻¹) .
Synthesis and Isotopic Labeling Techniques
Directed Ortho-Metallation
A more precise method employs lithium diisopropylamide (LDA) to deprotonate phenol at the 3 and 5 positions, followed by quenching with D₂O. This approach, while efficient, demands anhydrous conditions and rigorous temperature control .
Reaction Scheme:
Applications in Scientific Research
NMR Spectroscopy
Deuterated phenols serve as internal standards or solvents in ¹H-NMR to suppress signal splitting. For example, 3,5-dideuteriophenol’s reduced proton count enhances resolution in analyzing complex mixtures .
Kinetic Isotope Effects (KIEs)
Deuterium substitution slows reaction rates at labeled positions due to stronger C-D bonds. Studying KIEs in 3,5-dideuteriophenol elucidates mechanisms in electrophilic substitution and enzyme-catalyzed hydroxylation .
Metabolic Tracing
Deuterium-labeled phenols track metabolic pathways in vivo. For instance, administering 3,5-dideuteriophenol to model organisms allows monitoring of lignin degradation or xenobiotic metabolism via mass spectrometry .
Future Perspectives and Research Gaps
Current literature lacks explicit studies on 3,5-dideuteriophenol, highlighting opportunities for:
-
Synthetic Optimization: Developing regioselective deuteration methods.
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Thermodynamic Profiling: Precise measurement of melting/boiling points and solubility.
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Biological Applications: Exploring its role in tracing plant lignification or pharmaceutical metabolism.
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